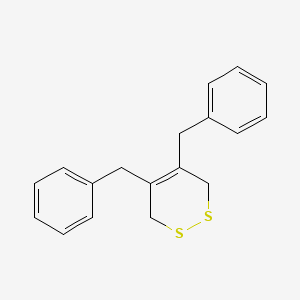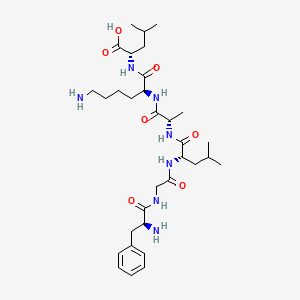
L-Phenylalanylglycyl-L-leucyl-L-alanyl-L-lysyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanylglycyl-L-leucyl-L-alanyl-L-lysyl-L-leucine is a synthetic peptide composed of six amino acids: phenylalanine, glycine, leucine, alanine, lysine, and leucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanylglycyl-L-leucyl-L-alanyl-L-lysyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalanylglycyl-L-leucyl-L-alanyl-L-lysyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Replacement of specific amino acid residues with other amino acids or functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Achieved through site-directed mutagenesis or chemical modification techniques.
Major Products Formed
Hydrolysis: Yields individual amino acids (phenylalanine, glycine, leucine, alanine, lysine).
Oxidation: Produces oxidized amino acid derivatives.
Reduction: Results in reduced peptide forms with free thiol groups.
Substitution: Generates modified peptides with altered amino acid sequences or functional groups.
Applications De Recherche Scientifique
L-Phenylalanylglycyl-L-leucyl-L-alanyl-L-lysyl-L-leucine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Materials Science: Utilized in the development of peptide-based materials with specific properties, such as hydrogels or nanostructures.
Biotechnology: Employed in the design of biosensors and diagnostic tools.
Mécanisme D'action
The mechanism of action of L-Phenylalanylglycyl-L-leucyl-L-alanyl-L-lysyl-L-leucine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological responses. For example, in pharmacology, the peptide may bind to a receptor, triggering a signaling cascade that results in a therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-phenylalanine: A dipeptide composed of glycine and phenylalanine.
L-Leucyl-L-phenylalanine: A dipeptide composed of leucine and phenylalanine.
L-Alanyl-L-lysine: A dipeptide composed of alanine and lysine.
Uniqueness
L-Phenylalanylglycyl-L-leucyl-L-alanyl-L-lysyl-L-leucine is unique due to its specific sequence of six amino acids, which imparts distinct structural and functional properties. This peptide’s combination of hydrophobic and hydrophilic residues allows it to interact with a wide range of molecular targets, making it versatile for various applications.
Propriétés
Numéro CAS |
870190-48-0 |
|---|---|
Formule moléculaire |
C32H53N7O7 |
Poids moléculaire |
647.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C32H53N7O7/c1-19(2)15-25(37-27(40)18-35-29(42)23(34)17-22-11-7-6-8-12-22)31(44)36-21(5)28(41)38-24(13-9-10-14-33)30(43)39-26(32(45)46)16-20(3)4/h6-8,11-12,19-21,23-26H,9-10,13-18,33-34H2,1-5H3,(H,35,42)(H,36,44)(H,37,40)(H,38,41)(H,39,43)(H,45,46)/t21-,23-,24-,25-,26-/m0/s1 |
Clé InChI |
ZEVIBQLGJGPTEX-GKKOWRRISA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



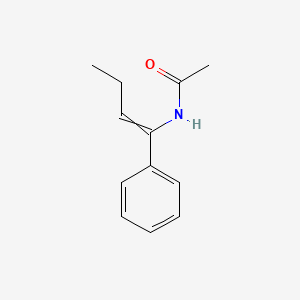
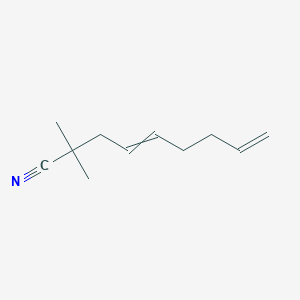
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B12547875.png)
amino}ethan-1-ol](/img/structure/B12547880.png)

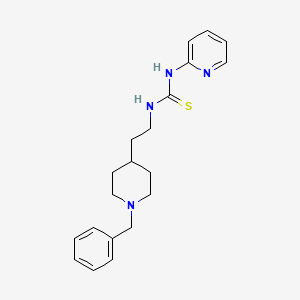

![[3-(Octadecylsulfanyl)propyl]phosphonic acid](/img/structure/B12547897.png)
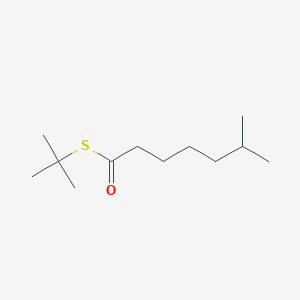
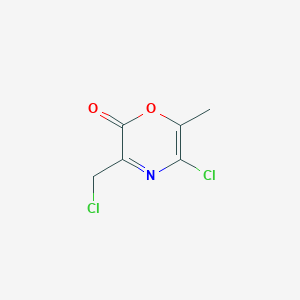
![L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B12547921.png)
